(Piperidin-4-ylmethyl)urea hydrochloride
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Overview
Description
(Piperidin-4-ylmethyl)urea hydrochloride: is a chemical compound with the molecular formula C7H16ClN3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and urea, a compound with significant biological and industrial applications. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-ylmethyl)urea hydrochloride typically involves the reaction of piperidine derivatives with urea under controlled conditions. One common method includes the reaction of piperidine with an isocyanate intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a catalyst, such as an iron complex, and may involve steps like hydrogenation and cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Piperidin-4-ylmethyl)urea hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce different piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Piperidin-4-ylmethyl)urea hydrochloride is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological research, particularly in the development of pharmaceuticals. It is studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological and cardiovascular conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Piperidin-4-ylmethyl)urea hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Piperidine: A basic structure similar to (Piperidin-4-ylmethyl)urea hydrochloride but without the urea moiety.
Piperidinones: Oxidized derivatives of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness: this compound is unique due to its combination of the piperidine ring and urea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
piperidin-4-ylmethylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(11)10-5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H3,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDZLWSTQUGJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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